molecular formula C12H24N2O2 B160143 tert-Butyl methyl(piperidin-4-ylmethyl)carbamate CAS No. 138022-04-5

tert-Butyl methyl(piperidin-4-ylmethyl)carbamate

Cat. No. B160143
CAS RN: 138022-04-5
M. Wt: 228.33 g/mol
InChI Key: ZREUHPKGCXOWCK-UHFFFAOYSA-N
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Description

“tert-Butyl methyl(piperidin-4-ylmethyl)carbamate” is a chemical compound with the CAS Number: 138022-04-5 . It has a molecular weight of 228.33 and its molecular formula is C12H24N2O2 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature . It appears as a colorless to yellow solid or liquid .


Molecular Structure Analysis

The InChI code for “tert-Butyl methyl(piperidin-4-ylmethyl)carbamate” is 1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-5-7-13-8-6-10/h10,13H,5-9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“tert-Butyl methyl(piperidin-4-ylmethyl)carbamate” is a colorless to yellow solid or liquid . It is stored in a dark place, under an inert atmosphere, at room temperature . The compound has a molecular weight of 228.33 and its molecular formula is C12H24N2O2 .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research , where it serves as a biochemical tool for studying protein structure and function. It can be used to modify proteins or peptides to understand their interaction with other molecules .

Medicinal Chemistry

In medicinal chemistry, tert-Butyl methyl(piperidin-4-ylmethyl)carbamate is a valuable intermediate. It can be used to synthesize more complex compounds that may have therapeutic potential, particularly in the development of new drugs .

Organic Synthesis

The compound finds application in organic synthesis, acting as a building block for creating a variety of organic molecules. Its structure allows for the introduction of the piperidine moiety into other compounds, which is a common feature in many pharmaceuticals .

Chemical Biology

In chemical biology, this compound can be used to probe biological systems. It can help in understanding the biochemical pathways by selectively interacting with biological targets .

Material Science

tert-Butyl methyl(piperidin-4-ylmethyl)carbamate: can be used in material science research to develop new materials with specific properties, such as enhanced durability or controlled degradation rates .

Analytical Chemistry

As an analytical reagent, this compound can be employed in various assays and analytical techniques to quantify or identify other substances, particularly in complex mixtures .

Each of these applications leverages the unique chemical properties of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate , making it a versatile compound in scientific research. It’s important to note that this compound is for research use only and not intended for diagnostic or therapeutic use .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-methyl-N-(piperidin-4-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-5-7-13-8-6-10/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREUHPKGCXOWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629568
Record name tert-Butyl methyl[(piperidin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl methyl(piperidin-4-ylmethyl)carbamate

CAS RN

138022-04-5
Record name tert-Butyl methyl[(piperidin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-methyl-N-(piperidin-4-ylmethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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